Cephapirin(1-)

Antimicrobial resistance β-lactamase stability Staphylococcus aureus

Cephapirin sodium (CAS 24356-60-3) addresses high procurement costs for first-generation cephalosporins, delivering 43-88% acquisition cost savings versus cefazolin without compromising clinical efficacy in surgical prophylaxis. • β-Lactamase stability: 3-fold over cephalexin/cephradine, 34-fold over cefaclor; matched only by cephalothin among 1st-gen agents • PK/PD reference: t½ ~0.97 h, serum protein binding 51%, enabling free-drug concentration-effect modeling • Research-grade material: ≥98% purity (HPLC); white to off-white powder • Bulk quantities in stock for global shipment; inquire for custom packaging

Molecular Formula C17H16N3O6S2-
Molecular Weight 422.5 g/mol
Cat. No. B1259774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephapirin(1-)
Molecular FormulaC17H16N3O6S2-
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-]
InChIInChI=1S/C17H17N3O6S2/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25)/p-1/t13-,16-/m1/s1
InChIKeyUQLLWWBDSUHNEB-CZUORRHYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cephapirin Sodium Overview


Cephapirin(1-), formulated as cephapirin sodium for injection, is a first-generation semisynthetic parenteral cephalosporin antibiotic with a 7-amino-cephalosporanic acid core (molecular formula C₁₇H₁₆N₃NaO₂S₂, MW 445.42) [1]. It was developed contemporaneously with cephalothin, cephaloridine, and cefazolin and shares the broad Gram-positive spectrum characteristic of this class, while exhibiting narrower Gram-negative coverage than later-generation cephalosporins [1]. Cephapirin is distinguished from metabolically stable first-generation agents such as cefazolin by its in vivo deacetylation to desacetylcephapirin—a metabolite with quantitatively reduced antibacterial potency [2].

1 First-generation cephalosporin with in vivo deacetylation to desacetylcephapirin, distinguishing it from metabolically stable agents such as cefazolin
2 Intermediate serum protein binding (~51%) supports PK/PD modeling of free-drug concentration-effect relationships
3 Documented β-lactamase stability profile supports comparator studies against staphylococcal β-lactamase-producing strains
Research-use context: metabolic fate and protein-binding profile require lot-specific verification for quantitative pharmacology studies.

Why Cephapirin Sodium Cannot Be Substituted


First-generation parenteral cephalosporins are not a monolithic class for procurement or formulary substitution. Cephapirin and cephalothin belong to a metabolic subclass that undergoes in vivo deacetylation to desacetyl metabolites possessing markedly lower antibacterial activity than the parent compound [1]. In contrast, cefazolin and cephaloridine are comparatively stable in the living body and do not share this metabolic inactivation pathway [1]. Beyond metabolism, cephapirin exhibits a short elimination half-life (~0.97 h), intermediate serum protein binding (~51%), and significantly lower acquisition cost than cefazolin—all of which carry direct implications for dosing frequency, free-drug availability, tissue distribution kinetics, and pharmacoeconomic decision-making [2][3]. These quantitative differences, documented across multiple comparator studies, mean that therapeutically equivalent substitution cannot be assumed without head-to-head evidence.

Metabolic Pathway
Cephapirin undergoes in vivo deacetylation to desacetylcephapirin with reduced antibacterial activity.
Cefazolin and cephaloridine are comparatively stable and do not share this inactivation pathway.
Protein Binding
Cephapirin: ~51% bound. Intermediate free-drug fraction may shift pharmacodynamic interpretation.
Cefazolin: ~82% bound. Higher binding may reduce pharmacologically active free fraction in hypoalbuminemic models.
Elimination Half-Life
Cephapirin: ~0.97 h. Short half-life requires frequent dosing in PK models and may limit direct substitution.
Cefazolin: ~2.07 h. Longer half-life supports different dosing schedules; not interchangeable without endpoint verification.
Similar product class does not imply interchangeable procurement. Metabolic fate, protein binding, and elimination kinetics may shift model-response interpretation.

Cephapirin Sodium: Comparative Evidence


β-Lactamase Stability vs. Oral Cephalosporins in S. aureus

Cephapirin demonstrates quantitatively superior stability to hydrolysis by staphylococcal β-lactamase compared with orally administered first-generation cephalosporins. Against 29 β-lactamase-producing strains of S. aureus, cephapirin exhibited a relative hydrolysis rate (RH) of 0.1 (penicillin G RH = 100), which was 3-fold more stable than cephalexin and cephradine (RH = 0.3 each), 14-fold more stable than cefatrizine (RH = 1.4), and 34-fold more stable than cefaclor (RH = 3.4) [1]. In a bovine mastitis model using 107 β-lactamase-positive S. aureus isolates, oxacillin, cephapirin, and ceftiofur were not affected by β-lactamase activity, whereas penicillin and ampicillin showed marked susceptibility loss [2].

β-Lactamase Stability
Class-level inference
RH = 0.1 (penicillin G RH ≡ 100)
Reported 3× to 34× greater stability than oral first-generation cephalosporins against staphylococcal β-lactamase.
29 β-lactamase-producing S. aureus isolates; spectrophotometric assay context.
Antimicrobial resistance β-lactamase stability Staphylococcus aureus

Hospital Cost Comparison with Cefazolin

In a 12-month county hospital study (366 patients, 409 cephalosporin courses), pharmacy costs of cefazolin used as surgical prophylaxis were more than twice the cost for cephapirin, and the cost of a mean therapeutic course for cefazolin was 43% higher than for cephapirin [1]. In an independent hospital formulary intervention at a 427-bed teaching hospital, cephalothin and cefazolin were 30% and 88% more expensive per gram than cephapirin, respectively; switching to cephapirin saved $33,196 (28.8% of prior-year cephalosporin expenditure) in the first year [2]. Cephapirin and cephalothin were judged clinically similar, making cephapirin the cost-preferred parenteral first-generation cephalosporin in this setting [2].

Hospital Cost Comparison
Head-to-head
43% higher therapeutic course cost for cefazolin; 88% higher per-gram cost for cefazolin vs. cephapirin
Reported cost-containment context in hospital formulary settings; ~29% annual cephalosporin budget reduction upon substitution.
County hospital (n = 366) and 427-bed teaching hospital; U.S. healthcare system, 1978–1979.
Pharmacoeconomics Hospital formulary management Antimicrobial cost containment

Tissue Penetration vs. Cephalothin in Cardiac Surgery

In a direct intraoperative comparison, 27 patients undergoing coronary artery bypass or cardiac valve replacement received a single 2-g intravenous dose of either cephalothin or cephapirin before chest opening. Cephapirin consistently reached higher concentrations than cephalothin in both the right atrial appendage and pericardial fluid across sampling intervals, while both agents maintained levels above the MIC for penicillin-resistant staphylococci [1]. Both antibiotics sustained supra-MIC concentrations in the right atrial appendage for approximately 100 minutes, underscoring the need for administration shortly before incision [1]. This tissue penetration advantage complements cephapirin's short half-life pharmacokinetics.

Tissue Penetration
Head-to-head
Cephapirin concentrations consistently higher than cephalothin in right atrial appendage and pericardial fluid
Reported tissue-level advantage in cardiothoracic surgery models; supra-MIC duration ~100 min for both agents.
27 patients undergoing open-heart surgery; single 2-g IV dose pre-incision.
Surgical prophylaxis Tissue penetration Cardiothoracic surgery

Protein Binding vs. Cefazolin

In a crossover study of five cephalosporins administered as a single 0.5-g intramuscular dose to healthy male volunteers, serum protein binding measured 30 minutes post-dose was 82% for cefazolin, 59% for cephalothin, 51% for cephapirin, 31% for cephaloridine, and 10% for cephradine [1]. Cephapirin's half-life was 0.97 h (vs. 2.07 h for cefazolin and 0.98 h for cephalothin), and its peak serum concentration was 13.98 µg/mL (vs. 31.52 µg/mL for cefazolin and 8.60 µg/mL for cephalothin) [1]. The 51% protein binding positions cephapirin in an intermediate range: lower than cefazolin—whose high binding (82%) may reduce the pharmacologically active free fraction—yet higher than cephaloridine and cephradine, balancing free-drug availability with distributional persistence [1][2].

Protein Binding
Cross-study comparable
Cephapirin: 51% bound; Cefazolin: 82%; Cephalothin: 59%; Cephaloridine: 31%; Cephradine: 10%
Intermediate binding positions cephapirin as a PK/PD probe for free-drug concentration-effect modeling.
Healthy male volunteers; single 0.5-g IM dose; 30-min post-dose sampling.
Pharmacokinetics Protein binding Free drug concentration

Dry-Cow Milk Withhold Advantage

The cephapirin benzathine intramammary formulation for dry cows (ToMORROW®) specifies a milk withholding period of 72 hours after calving, compared to 96 hours for the principal competitor dry-cow product [1]. The slaughter withhold period is 42 days for cephapirin benzathine versus 60 days for the competitor, allowing marketing 18 days earlier [1]. For lactating cow formulations (cephapirin sodium), the labeled milk discard period is 96 hours (8 milkings) after the last treatment [2]. In an 8-day extended therapy study, cephapirin concentrations in milk fell below the approved tolerance in all cows by 96 hours post-infusion [3].

Milk Withhold Period
Head-to-head
Cephapirin benzathine: 72 h milk withhold; competitor: 96 h. Slaughter withhold: 42 days vs. 60 days.
Reported 25% reduction in milk withhold and 30% reduction in slaughter withhold in dry-cow therapy context.
Labeled indications for intramammary dry-cow therapy; veterinary procurement context.
Bovine mastitis Milk withholding time Veterinary pharmacoeconomics

IV Tolerability vs. Cephalothin

In a controlled crossover comparison of intravenously administered cephalothin and cephapirin in four patients, cephapirin caused significantly less infusion-site pain than cephalothin and produced no phlebitis, whereas cephalothin administration was associated with both pain and phlebitis [1]. This finding is consistent with broader clinical observations that cephapirin demonstrates better local tolerability on intravenous administration compared with cephalothin [2]. The reduced venous irritation may be clinically meaningful in settings requiring prolonged intravenous therapy.

IV Tolerability
Head-to-head
Cephapirin: reported less infusion-site pain than cephalothin; no phlebitis observed in controlled crossover
Reported tolerability endpoint context; may inform IV administration study design where local tolerability is monitored.
Controlled crossover in 4 patients; qualitative directional difference reported.
Intravenous tolerability Phlebitis Patient tolerability

Cephapirin Sodium Application Scenarios


Cost-Containment in Surgical Prophylaxis

Based on documented 43–88% lower acquisition and therapeutic course costs versus cefazolin without loss of clinical efficacy [1][2], cephapirin can serve as a cost-preferred first-generation cephalosporin for surgical prophylaxis in hospitals where first-generation spectrum coverage is adequate. The demonstrated tissue penetration advantage over cephalothin in cardiothoracic surgery [3] and the shorter half-life necessitating administration at anesthesia induction should be factored into surgical protocols.

Dry-Cow Therapy with Shorter Milk Withhold

Cephapirin benzathine intramammary formulation offers a 72-hour milk withhold post-calving versus 96 hours for the competitor dry-cow product, plus a 42-day (vs. 60-day) slaughter withhold [4]. For lactating cow mastitis, cephapirin sodium demonstrates noninferiority to established comparators for pathogen cure while adhering to a 96-hour milk discard period [5]. These quantified withholding advantages translate directly to reduced milk discard economic losses.

Antistaphylococcal β-Lactamase Comparator

In research settings evaluating new antistaphylococcal agents, cephapirin's documented β-lactamase stability (RH = 0.1 vs. penicillin G RH = 100) offers a 3-fold stability advantage over cephalexin/cephradine and a 34-fold advantage over cefaclor [6]. Its stability is matched or closely approached only by cephalothin (RH < 0.01) among first-generation agents, making cephapirin a validated positive-control comparator for β-lactamase stability assays in S. aureus research [6].

Intermediate Protein-Binding Probe for PK/PD Modeling

With a serum protein binding of 51%—substantially lower than cefazolin (82%) but higher than cephaloridine (31%)—and a short elimination half-life of 0.97 h [7], cephapirin provides an intermediate-binding reference point for PK/PD modeling of cephalosporin free-drug concentration-effect relationships. Its well-characterized metabolic pathway (deacetylation to desacetylcephapirin) adds a metabolic clearance dimension useful in hepatic and renal impairment modeling [8].

Application
Selection Property
Validation Focus
Surgical prophylaxis cost-containment studies
Reported acquisition cost and tissue penetration profile
Cost-endpoint and tissue-concentration endpoint review
Dry-cow therapy withholding-time research
Milk and slaughter withhold duration
Withholding-time endpoint context and economic impact modeling
β-Lactamase stability comparator studies
Relative hydrolysis rate against staphylococcal β-lactamase
Comparator assay-response context in S. aureus research
PK/PD free-drug concentration modeling
Intermediate serum protein binding (~51%) and short half-life
Free-drug exposure-model interpretation and metabolic clearance review
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